Copper;methanidylbenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper;methanidylbenzene can be synthesized through several methods. One common approach involves the reaction of copper(I) chloride with phenylmethanide (benzyl) lithium in an anhydrous solvent such as tetrahydrofuran. The reaction typically occurs at low temperatures to prevent decomposition of the organocopper compound. The general reaction is as follows:
CuCl+PhCH2Li→CuCH2Ph+LiCl
Another method involves the use of copper(I) bromide and phenylmethanide magnesium bromide (Grignard reagent) under similar conditions.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. the methods mentioned above can be scaled up with appropriate modifications to ensure safety and efficiency in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Copper;methanidylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) species.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The methanidylbenzene group can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds and other electrophiles are often used in substitution reactions.
Major Products Formed
Oxidation: Copper(II) compounds and benzyl alcohol.
Reduction: Copper metal and benzyl derivatives.
Substitution: Various substituted benzyl compounds depending on the electrophile used.
Scientific Research Applications
Copper;methanidylbenzene has several scientific research applications:
Organic Synthesis: It is used as a reagent in the formation of carbon-carbon bonds.
Catalysis: The compound serves as a catalyst in various organic reactions, including cross-coupling reactions.
Material Science: It is explored for its potential in the synthesis of novel materials with unique properties.
Biological Studies: Research is ongoing to investigate its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of copper;methanidylbenzene involves the interaction of the copper center with various substrates. The copper atom can facilitate electron transfer processes, making it an effective catalyst in many reactions. The methanidylbenzene group can stabilize reactive intermediates, enhancing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Copper phenylacetylide: Similar in structure but features an acetylide group instead of a methanidylbenzene group.
Copper benzylate: Contains a benzylate group bonded to copper.
Copper phenylcarbene: Features a phenylcarbene group bonded to copper.
Uniqueness
Copper;methanidylbenzene is unique due to its specific bonding arrangement and the stability provided by the methanidylbenzene group. This stability allows it to participate in a wider range of reactions compared to similar compounds, making it a versatile reagent and catalyst in organic synthesis.
Properties
CAS No. |
142245-98-5 |
---|---|
Molecular Formula |
C7H7Cu+ |
Molecular Weight |
154.68 g/mol |
InChI |
InChI=1S/C7H7.Cu/c1-7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+2 |
InChI Key |
MKMMSTXRIAKOGM-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[Cu+2] |
Origin of Product |
United States |
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